molecular formula C14H13NO3 B14804753 Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate

Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate

Cat. No.: B14804753
M. Wt: 243.26 g/mol
InChI Key: QJFRXRSUDVAHOR-UHFFFAOYSA-N
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Description

Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate is a substituted indole derivative featuring an allyl group at the 1-position, a formyl group at the 3-position, and a methyl ester at the 4-position. Indole derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 3-formyl-1-prop-2-enylindole-4-carboxylate

InChI

InChI=1S/C14H13NO3/c1-3-7-15-8-10(9-16)13-11(14(17)18-2)5-4-6-12(13)15/h3-6,8-9H,1,7H2,2H3

InChI Key

QJFRXRSUDVAHOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N(C=C2C=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate, often involves the installation of functional groups on the indole ring. One common method is the reaction of indole with various reagents to introduce the allyl and formyl groups. For instance, the reaction of indole with allyl bromide in the presence of a base can introduce the allyl group, while formylation can be achieved using formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 1-allyl-3-carboxy-1H-indole-4-carboxylate.

    Reduction: Methyl 1-allyl-3-hydroxymethyl-1H-indole-4-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural differences between Methyl 1-allyl-3-formyl-1H-indole-4-carboxylate and related indole derivatives:

Compound Name Substituents Key Functional Groups Reference
This compound 1-allyl, 3-formyl, 4-COOCH₃ Formyl, ester, allyl
Methyl 1-methyl-1H-indole-3-carboxylate 1-methyl, 3-COOCH₃ Ester, methyl
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-methyl, 2-COOH Carboxylic acid, chloro, methyl
Methyl 1-methyl-β-carboline-3-carboxylate 1-methyl, β-carboline core, 3-COOCH₃ Ester, β-carboline scaffold

Key Observations :

  • Substituent Position : The allyl group at the 1-position in the target compound introduces steric and electronic effects distinct from methyl or hydrogen substituents in analogs .
  • Reactivity : The 3-formyl group enhances electrophilic reactivity compared to the 3-carboxylate or carboxylic acid groups in analogs, enabling condensation or nucleophilic addition reactions .
Physical and Spectral Properties

Available data for analogs provide indirect insights into the target compound’s properties:

Compound Name Melting Point (°C) IR (cm⁻¹) UV λₘₐₓ (nm) ¹H-NMR (δ, ppm) Reference
This compound N/A N/A N/A (Predicted) ~9.5–10.0 (CHO), ~4.0 (OCH₃)
Methyl 1-methyl-1H-indole-3-carboxylate 137 (410 K) 1704 (C=O) 297 2.85 (CH₃), 4.03 (COOCH₃)
Methyl 1-methyl-β-carboline-3-carboxylate >200 N/A N/A 9.17 (C4-H), 11.62 (N9-H)

Analysis :

  • Melting Points : Higher melting points in β-carboline derivatives (e.g., >200°C) suggest stronger intermolecular interactions compared to simpler indole esters .
  • Spectral Data : The absence of a formyl proton in analogs like Methyl 1-methyl-1H-indole-3-carboxylate underscores the unique ¹H-NMR signature expected for the target compound .

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